molecular formula C8HF7O2 B6292045 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% CAS No. 140455-12-5

2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95%

Cat. No. B6292045
CAS RN: 140455-12-5
M. Wt: 262.08 g/mol
InChI Key: OSCIVOYEQYYBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid (TFTBA) is a halogen-containing carboxylic acid, which has a variety of applications in scientific research. TFTBA is a white crystalline solid with a melting point of 140 °C and a boiling point of 226 °C. It is soluble in water, ethanol, and other organic solvents. In the scientific research field, TFTBA is used as a reagent, catalyst, and ligand in organic synthesis and as a reagent in the synthesis of a variety of organic compounds.

Scientific Research Applications

2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It is also used as a reagent in the synthesis of a variety of organic compounds. Additionally, 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% is used as a reactant in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% is based on its ability to form strong hydrogen bonds with other molecules. 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% has two fluorine atoms that can form hydrogen bonds with other molecules, allowing it to act as a catalyst in organic reactions. Additionally, the trifluoromethyl group in 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% can act as an electron-withdrawing group, which can increase the reactivity of the molecule and facilitate organic reactions.
Biochemical and Physiological Effects
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% has been studied for its biochemical and physiological effects. Studies have shown that 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% for lab experiments include its low cost, its high solubility in organic solvents, and its ability to form strong hydrogen bonds with other molecules. Additionally, 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% is a relatively stable compound, making it suitable for long-term storage. However, 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% is a relatively toxic compound, and its use should be done with caution.

Future Directions

The use of 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% in scientific research is still in its early stages, and there is still much to be explored. One possible future direction is the use of 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research could be done to explore the biochemical and physiological effects of 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% on different organisms. Finally, 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% could be used as a reagent in the synthesis of novel materials, such as polymers and nanomaterials.

Synthesis Methods

2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% can be synthesized by two methods: the Friedel-Crafts reaction and the Friedel-Crafts acylation. In the Friedel-Crafts reaction, 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% is synthesized by reacting trifluoromethylbenzene with anhydrous aluminum chloride and sulfuric acid. In the Friedel-Crafts acylation, 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% is synthesized by reacting trifluoromethylbenzene with anhydrous acetic anhydride and anhydrous aluminum chloride.

properties

IUPAC Name

2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF7O2/c9-3-1(7(16)17)4(10)6(12)5(11)2(3)8(13,14)15/h(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCIVOYEQYYBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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